molecular formula C9H8F2N4O B8294876 N-(2-azidoethyl)-3,5-difluorobenzamide

N-(2-azidoethyl)-3,5-difluorobenzamide

Cat. No.: B8294876
M. Wt: 226.18 g/mol
InChI Key: CFZVGNVOGPIAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-azidoethyl)-3,5-difluorobenzamide is a synthetic organic compound featuring a 3,5-difluorobenzamide core substituted with a 2-azidoethyl group. The difluorobenzamide moiety is known for enhancing metabolic stability and binding affinity in pharmaceutical and agrochemical applications . The azidoethyl group introduces unique reactivity, particularly in click chemistry for bioconjugation or probe development .

Properties

Molecular Formula

C9H8F2N4O

Molecular Weight

226.18 g/mol

IUPAC Name

N-(2-azidoethyl)-3,5-difluorobenzamide

InChI

InChI=1S/C9H8F2N4O/c10-7-3-6(4-8(11)5-7)9(16)13-1-2-14-15-12/h3-5H,1-2H2,(H,13,16)

InChI Key

CFZVGNVOGPIAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)NCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares N-(2-azidoethyl)-3,5-difluorobenzamide with key analogs:

Compound Name Substituent Key Functional Groups Primary Applications Reference
This compound 2-azidoethyl Azide, difluorobenzamide Bioconjugation probes (inferred) N/A
Diflubenzuron 4-chlorophenylamino Chlorophenyl, difluorobenzamide Insect growth inhibition Pesticide
HIFNH Imidazole-methyl Imidazole, difluorobenzamide Hv1 channel inhibition Biochemical research
IKI-7899' Pyridinyloxy-chlorophenyl Pyridine, difluorobenzamide Insect growth regulation Pesticide
Fluazuron Chloro-trifluoromethylpyridinyloxy Pyridine, difluorobenzamide Veterinary pesticide Acaricide
Key Observations:

Azide Functionality : The azidoethyl group in the target compound distinguishes it from analogs like diflubenzuron and HIFNH. This group enables click chemistry applications, such as labeling biomolecules, which is absent in other derivatives .

Biological Targets :

  • Diflubenzuron and IKI-7899' act on insect chitin synthesis, leveraging the difluorobenzamide core for target specificity .
  • HIFNH inhibits the Hv1 proton channel via its imidazole-methyl substituent, demonstrating the versatility of the difluorobenzamide scaffold in modulating ion channels .

Synthetic Routes: Analogs like HIFNH and IKI-7899' are synthesized via dipolar cycloaddition or nucleophilic substitution, similar to methods described for difluorobenzamide derivatives in and .

Physicochemical and Pharmacokinetic Properties

While explicit data for this compound are lacking, inferences can be drawn from analogs:

  • Lipophilicity: The difluorobenzamide core enhances lipid solubility compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in biological systems .
  • Azide Reactivity: The azido group may introduce photolytic or thermal instability, a consideration absent in non-azide analogs like diflubenzuron .

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